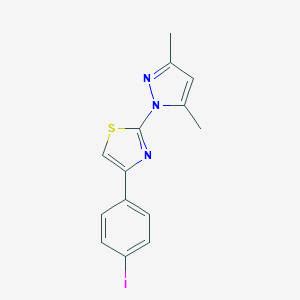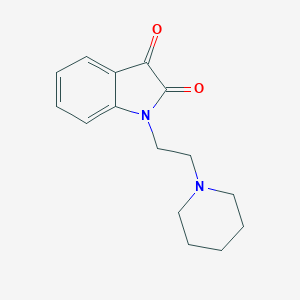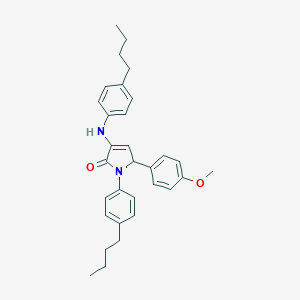![molecular formula C20H21FN2O5S B415771 ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE](/img/structure/B415771.png)
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C20H21FN2O5S . This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route starts with the reaction of 2-fluorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then subjected to further reactions involving thiophene derivatives and morpholine to introduce the necessary functional groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
化学反応の分析
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
科学的研究の応用
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .
類似化合物との比較
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]-4-METHYL-5-(MORPHOLINOCARBONYL)-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(trifluoromethyl)thiophene-3-carboxylate: This compound has a similar structure but with a trifluoromethyl group instead of the morpholin-4-ylcarbonyl group, leading to different chemical and biological properties.
Ethyl 2-[(2-chlorobenzoyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate: The presence of a chlorine atom instead of fluorine can significantly alter the reactivity and biological activity of the compound.
特性
分子式 |
C20H21FN2O5S |
|---|---|
分子量 |
420.5g/mol |
IUPAC名 |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H21FN2O5S/c1-3-28-20(26)15-12(2)16(19(25)23-8-10-27-11-9-23)29-18(15)22-17(24)13-6-4-5-7-14(13)21/h4-7H,3,8-11H2,1-2H3,(H,22,24) |
InChIキー |
BDLIYDKQOHKUGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(5-BROMO-2-METHOXYPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B415690.png)
![4-(2,3-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415692.png)
![8-(4-Morpholinylcarbonyl)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415693.png)
![7-(4-Bromophenyl)-2-fluoro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415696.png)
![N-(4-{[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B415697.png)
![1-(3,4-Dichlorophenyl)-4-[(7-methoxy-1-naphthyl)methylene]-3,5-pyrazolidinedione](/img/structure/B415699.png)
![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B415701.png)


![5-(3,4-DIMETHOXYPHENYL)-1-(4-METHOXYPHENYL)-3-[(4-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B415707.png)
![2-(benzylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415708.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7,8-trimethoxy-3-phenyl-4(3H)-quinazolinone](/img/structure/B415709.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B415711.png)
